Bienvenue dans la boutique en ligne BenchChem!

(2-Aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino acetic acid

Cephalosporin intermediate synthesis Process chemistry Cefixime manufacturing

(2-Aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino acetic acid (CAS 168551-88-0), also designated as cefixime side-chain acid (MICA Acid), is a 2-aminothiazole derivative bearing a tert-butoxycarbonyl (Boc)-protected methoxyimino acetic acid moiety with molecular formula C11H15N3O5S and molecular weight 301.32. This compound serves as the essential C-7 side-chain precursor in the industrial synthesis of cefixime, a third-generation oral cephalosporin antibiotic.

Molecular Formula C11H15N3O5S
Molecular Weight 301.317
CAS No. 168551-88-0
Cat. No. B574502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino acetic acid
CAS168551-88-0
Molecular FormulaC11H15N3O5S
Molecular Weight301.317
Structural Identifiers
SMILESCC(C)(C)OC(=O)CON=C(C1=CSC(=N1)N)C(=O)O
InChIInChI=1S/C11H15N3O5S/c1-11(2,3)19-7(15)4-18-14-8(9(16)17)6-5-20-10(12)13-6/h5H,4H2,1-3H3,(H2,12,13)(H,16,17)/b14-8+
InChIKeyADUCMYAIZCYMCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino Acetic Acid (CAS 168551-88-0): A Boc-Protected Cephalosporin Side-Chain Intermediate for Cefixime Synthesis and NFkB-Targeted Research


(2-Aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino acetic acid (CAS 168551-88-0), also designated as cefixime side-chain acid (MICA Acid), is a 2-aminothiazole derivative bearing a tert-butoxycarbonyl (Boc)-protected methoxyimino acetic acid moiety with molecular formula C11H15N3O5S and molecular weight 301.32 . This compound serves as the essential C-7 side-chain precursor in the industrial synthesis of cefixime, a third-generation oral cephalosporin antibiotic [1]. The Boc protective group confers enhanced chemical stability during multi-step synthesis and storage, while the 2-aminothiazole pharmacophore additionally enables the compound to function as an inhibitor of the transcription factor NFkB, expanding its utility beyond antibiotic intermediate applications .

Why Generic Substitution Fails: Structural Differentiation of (2-Aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino Acetic Acid from Simpler Aminothiazole Acetic Acid Analogs


Simple substitution of (2-aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino acetic acid with unprotected analogs such as 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (CAS 65872-41-5) or the corresponding ethyl ester (CAS 65052-66-6) is not chemically or functionally equivalent. The Boc protective group fundamentally alters the compound's stability profile: unprotected 2-amino-4-halothiazoles yield mixed products with bis-acyl side products upon acylation, whereas the Boc-protected intermediate affords clean products in good yields after mild deprotection [1]. Furthermore, the free amine generated upon deprotection is documented to be 'rather unstable on storage' and must be used immediately, making the Boc-protected form the preferred procurement format for reproducible synthesis workflows [1]. The target compound is also uniquely reported as an NFkB transcription factor inhibitor—a bioactivity not established for the simpler methoxyimino analog .

Quantitative Differentiation Evidence for (2-Aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino Acetic Acid: Head-to-Head and Cross-Study Comparator Data


Synthesis Yield and Purity: Aqueous-Phase Method vs. Conventional Methanol-Water Method for Cefixime Side-Chain Acid Production

In a direct head-to-head comparison within the same patent (CN106632136A), the target compound prepared via a novel aqueous-phase method without organic solvent achieved 99.75% HPLC purity and 74.98% molar yield, versus 99.55% purity and 71.17% yield for the conventional methanol-water method [1]. The aqueous method additionally eliminates the need for organic solvent recovery, reducing process steps, production cost, and safety hazards associated with methanol storage and handling [1].

Cephalosporin intermediate synthesis Process chemistry Cefixime manufacturing

Boc Protection vs. Unprotected Aminothiazole: Acylation Product Selectivity and Deprotection Yield

A 2024 study in RSC Advances demonstrated that unprotected 2-amino-4-Br/4-Cl thiazoles produce low yields of mixed products upon acylation, including undesired bis-acyl side products, whereas acylation of the corresponding Boc-protected intermediates followed by mild deprotection afforded the desired thiazolides cleanly and in good yields [1]. Quantitative deprotection of the Boc group using TFA in CH₂Cl₂ yielded the free amine in 94% yield; however, the unprotected amine proved 'rather unstable on storage' and required immediate use [1]. In contrast, even mild hydrolysis of the unprotected 2-acetamido-4-chlorothiazole led to decomposition with rapid reversion to 2-aminothiazol-4(5H)-one [1].

Protecting-group strategy Thiazole acylation Synthetic intermediate stability

NFkB Transcription Factor Inhibition: Differentiated Bioactivity Not Reported for Simpler Methoxyimino Analogs

The target compound (CAS 168551-88-0) is explicitly characterized as a 2-aminothiazole derivative that inhibits the transcription factor NFkB . In contrast, the simpler analog 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (CAS 65872-41-5) is documented exclusively as an antibiotic intermediate (side chain for cefotaxime, ceftriaxone, ceftazidime) with no published NFkB inhibitory activity . While target-specific IC₅₀ data for the compound are not publicly available, the documented NFkB bioactivity represents a functionally differentiated application dimension that is absent in the comparator.

NFkB inhibition Anti-inflammatory research Transcription factor targeting

Stereochemical Integrity: Syn-Isomer Preference for Cephalosporin Antibacterial Activity

Patent literature consistently establishes that for aminothiazole-oxime cephalosporin side chains, only the syn (Z) isomeric configuration yields antibacterially active cephalosporin products, while the anti (E) isomers display significantly lower or negligible activity [1]. The Boc protective group on the target compound contributes to maintaining stereochemical integrity during the coupling reaction with the 7-aminocephalosporanic acid nucleus [2]. In the specific case of cefixime, the E-isomer (generated from the anti-configured side chain) is classified as a pharmacopeial impurity (Cefixime EP Impurity D) rather than an active species .

Stereochemistry Cephalosporin SAR Isomer-dependent activity

Storage Stability: Boc-Protected Form vs. Unprotected Free Amine Degradation

The Boc-protected target compound demonstrates substantially superior storage stability compared to the unprotected free amine. The Z-isomer of the Boc-protected compound (CAS 74440-02-1) exhibits a melting point of 175–176°C (decomp) and is stored under inert gas at 2–8°C . In contrast, the unprotected free amine generated upon Boc deprotection is documented to be 'rather unstable on storage' and must be used immediately after preparation [1]. The target compound is typically supplied at ≥95% purity with standard storage under inert atmosphere at 2–8°C, making it suitable for routine laboratory procurement and medium-term inventory management .

Intermediate storage stability Reagent shelf-life Procurement format

Optimal Procurement and Application Scenarios for (2-Aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino Acetic Acid


Industrial-Scale Cefixime API Manufacturing via the Aqueous-Phase Side-Chain Route

Pharmaceutical manufacturers producing cefixime active pharmaceutical ingredient (API) should procure this compound as the side-chain acid precursor specifically for the aqueous-phase ring-closure synthesis method described in CN106632136A. This method achieves 99.75% purity and 74.98% molar yield while eliminating the need for methanol as an organic solvent—reducing process complexity, solvent recovery costs, and production safety hazards relative to the conventional methanol-water method (99.55% purity, 71.17% yield) [1]. The compound is subsequently converted to its active ester (MICA active ester) for coupling with 7-AVNA to yield cefixime [2].

NFkB-Targeted Drug Discovery and Anti-Inflammatory Research

Academic and biopharmaceutical research groups investigating NFkB-mediated inflammatory or oncological pathways should select this compound over simpler aminothiazole acetic acid analogs (e.g., CAS 65872-41-5) due to its documented NFkB transcription factor inhibitory activity [1]. The Boc-protected format allows the compound to be used either directly in cell-based NFkB reporter assays or as a scaffold for further medicinal chemistry optimization through selective deprotection (94% yield with TFA/CH₂Cl₂) and subsequent derivatization [2]. This dual functionality—antibiotic intermediate and NFkB inhibitor—is not available with the unprotected methoxyimino analog.

Cephalosporin Impurity Reference Standard Preparation and Quality Control

Analytical laboratories supporting cefixime drug product quality control should procure this compound as a starting material for generating and characterizing the E-isomer impurity (Cefixime EP Impurity D). Because only the syn (Z) configured side chain yields antibacterially active cefixime, the anti (E) isomer must be quantified as a process-related impurity in API batches [1]. The target compound, with its defined stereochemistry at the oxime double bond, provides a controlled starting point for synthesizing authentic impurity reference standards for HPLC method validation and batch-release testing [2].

Multi-Step Synthesis of Novel Cephalosporin Derivatives with Modified C-7 Side Chains

Medicinal chemistry laboratories engaged in cephalosporin structure-activity relationship (SAR) studies should select this compound for its Boc-protected amine, which enables sequential, chemoselective transformations. The Boc group confers stability against catalytic hydrogenation and resistance to basic/nucleophilic conditions, allowing the C-7 side chain to be elaborated before controlled deprotection and coupling to various cephem nuclei [1]. In contrast, unprotected 2-aminothiazole intermediates produce mixed acylation products with bis-acyl contamination, complicating purification and reducing overall yield [2]. The Boc strategy has been successfully applied in the synthesis of fourth-generation cephalosporin intermediates such as Boc-ACLE and Boc-ACLH with isolated yields reaching 96% .

Quote Request

Request a Quote for (2-Aminothiazol-4-yl)-tert-butoxycarbonylmethoxyimino acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.